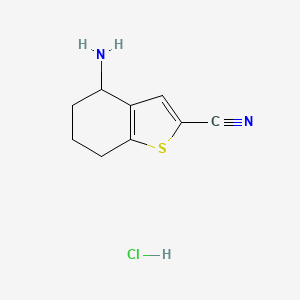![molecular formula C17H17N5O2 B2393537 6-cyclopropyl-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1223386-87-5](/img/structure/B2393537.png)
6-cyclopropyl-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyclopropyl-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate structure and unique properties make it a subject of interest for researchers aiming to develop new pharmaceuticals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is to react a suitable pyrazole derivative with a cyclopropyl-substituted pyrimidinyl moiety under controlled conditions. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and ensure consistency in the final product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
科学研究应用
This compound has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific diseases.
Industry: It could be used in the production of advanced materials with unique properties.
作用机制
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
相似化合物的比较
1-cyclopropyl-2-[(4,6-dimethylpyrimidin-2-yl)thio]ethanone
4-cyclopropyl-6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-5-amine
Uniqueness: 6-Cyclopropyl-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid stands out due to its unique pyrazolo[3,4-b]pyridine core and the presence of both cyclopropyl and pyrimidinyl groups. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
6-cyclopropyl-1-(4,6-dimethylpyrimidin-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-8-6-9(2)19-17(18-8)22-15-14(10(3)21-22)12(16(23)24)7-13(20-15)11-4-5-11/h6-7,11H,4-5H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILPSPUITUCKDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C(=N2)C)C(=CC(=N3)C4CC4)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-cyano-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide](/img/structure/B2393454.png)
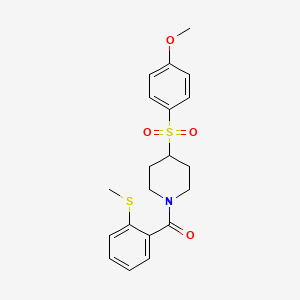
![3-[(4-methylphenyl)methyl]-8-(oxolane-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2393456.png)
![Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2393458.png)
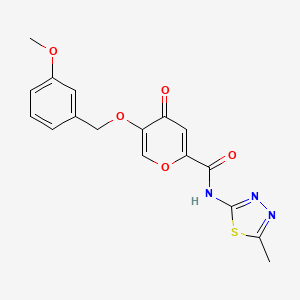
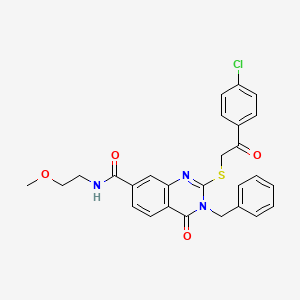
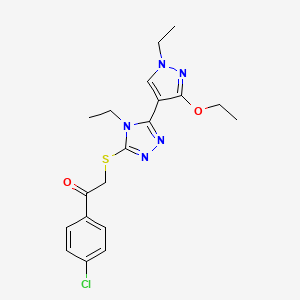
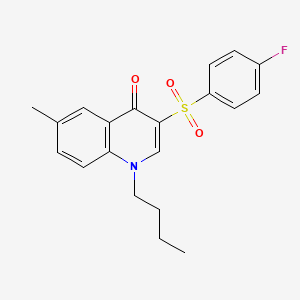
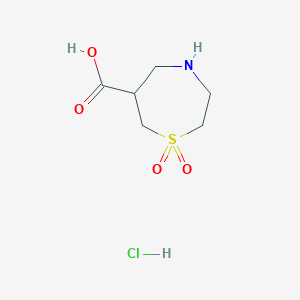
![3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester](/img/structure/B2393473.png)
![N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4'-oxane]-1-ylethyl)prop-2-enamide](/img/structure/B2393474.png)
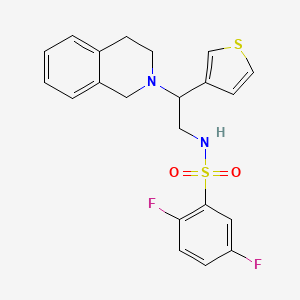
![2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid](/img/structure/B2393476.png)
